molecular formula C17H21ClN4O4S B2636768 5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione CAS No. 893343-26-5

5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione

Cat. No. B2636768
M. Wt: 412.89
InChI Key: GLLWEHZUZSEYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione” is a chemical compound with a complex structure . It is derived from 4-chlorobenzoic acid . The compound is part of a class of molecules known as sulfonamide derivatives, which are associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This results in an intermediate compound, which is then converted into a sulfonyl chloride . The final step involves a nucleophilic attack of the amines to produce the title sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .

Scientific Research Applications

Arylpiperazine Derivatives in Scientific Research

Arylpiperazine derivatives have been extensively studied due to their broad spectrum of pharmacological activities, including antidepressant, antipsychotic, and anxiolytic effects. These compounds often undergo metabolic transformations such as N-dealkylation, leading to the formation of 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This characteristic makes them significant in the treatment of depression, psychosis, and anxiety (Caccia, 2007).

Sulfonylamino Azinones and Their Biological Importance

N-sulfonylamino azinones, including derivatives like sulfa drugs, have attracted significant interest due to their diverse biological activities. Research has established these compounds as privileged heterocycles with applications in diuretic, antihypertensive, anti-inflammatory, and anticancer therapies. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is a crucial scaffold in drug design, found in a variety of drugs with therapeutic uses across multiple domains, including antipsychotic, anti-inflammatory, and anticancer applications. Modification to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, highlighting the flexibility and importance of piperazine-based structures in pharmaceutical research (Rathi et al., 2016).

properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O4S/c1-12-15(16(23)20(3)17(24)19(12)2)27(25,26)22-9-7-21(8-10-22)14-6-4-5-13(18)11-14/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLWEHZUZSEYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione

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